4-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide
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Overview
Description
4-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide is a chemical compound with the molecular formula C13H9F5INOS and a molecular weight of 449.18 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include an iodine atom and a pentafluoro-l6-sulfanyl group attached to a benzamide core .
Preparation Methods
The synthesis of 4-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 4-(pentafluoro-l6-sulfanyl)benzoic acid.
Chemical Reactions Analysis
4-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction:
Coupling Reactions: The benzamide core allows for further functionalization through coupling reactions with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide has several applications in scientific research:
Mechanism of Action
its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its iodine and pentafluoro-l6-sulfanyl groups . These interactions can influence various biochemical pathways, although further research is needed to elucidate the exact mechanisms .
Comparison with Similar Compounds
Similar compounds to 4-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide include:
4-Iodo-N-(4-trifluoromethylphenyl)benzamide: Similar structure but with a trifluoromethyl group instead of a pentafluoro-l6-sulfanyl group.
4-Iodo-N-(4-chlorophenyl)benzamide: Contains a chlorine atom instead of the pentafluoro-l6-sulfanyl group.
4-Iodo-N-(4-methylphenyl)benzamide: Features a methyl group in place of the pentafluoro-l6-sulfanyl group.
The uniqueness of this compound lies in its pentafluoro-l6-sulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C13H9F5INOS |
---|---|
Molecular Weight |
449.18 g/mol |
IUPAC Name |
4-iodo-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]benzamide |
InChI |
InChI=1S/C13H9F5INOS/c14-22(15,16,17,18)12-7-5-11(6-8-12)20-13(21)9-1-3-10(19)4-2-9/h1-8H,(H,20,21) |
InChI Key |
LVVAOPMAACBLGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(F)(F)(F)(F)F)I |
Origin of Product |
United States |
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